molecular formula C19H16FN3O3S2 B2404725 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898440-93-2

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2404725
M. Wt: 417.47
InChI Key: AMKNPVAVQHMTDS-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C19H16FN3O3S2 and its molecular weight is 417.47. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5,6-dihydro-4H-cyclopenta[d]thiazole-2-amine, which is synthesized from commercially available starting materials. The second intermediate is 3-(4-fluorophenylsulfonamido)benzoic acid, which is synthesized from 4-fluorobenzoic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
4-fluorobenzoic acid, thiourea, sodium hydroxide, acetic acid, acetic anhydride, 3-aminobenzoic acid, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, N,N-diisopropylethylamine, N,N-dimethylformamide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-amine, a. Dissolve 4.0 g of thiourea in 20 mL of water, b. Add 2.5 g of sodium hydroxide and stir until dissolved, c. Add 5.0 g of 4-fluorobenzoic acid and stir until dissolved, d. Heat the mixture to 150°C for 4 hours, e. Cool the mixture to room temperature and filter the solid, f. Wash the solid with water and dry under vacuum to obtain 5,6-dihydro-4H-cyclopenta[d]thiazole-2-amine, Step 2: Synthesis of 3-(4-fluorophenylsulfonamido)benzoic acid, a. Dissolve 5.0 g of 3-aminobenzoic acid in 50 mL of acetic acid, b. Add 5.0 g of acetic anhydride and stir for 30 minutes, c. Add 5.0 g of 4-fluorobenzoic acid and stir for 2 hours, d. Cool the mixture to room temperature and add 10 mL of water, e. Filter the solid and wash with water, f. Dissolve the solid in ethyl acetate and wash with water, g. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 3-(4-fluorophenylsulfonamido)benzoic acid, Step 3: Coupling of intermediates, a. Dissolve 1.0 g of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-amine and 1.5 g of 3-(4-fluorophenylsulfonamido)benzoic acid in 20 mL of N,N-dimethylformamide, b. Add 1.5 g of N,N'-dicyclohexylcarbodiimide and 0.5 g of 4-dimethylaminopyridine and stir for 4 hours, c. Filter the solid and wash with water, d. Purify the solid by column chromatography using ethyl acetate/hexanes as the eluent, e. Dry the final product under vacuum to obtain N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S2/c20-13-7-9-15(10-8-13)28(25,26)23-14-4-1-3-12(11-14)18(24)22-19-21-16-5-2-6-17(16)27-19/h1,3-4,7-11,23H,2,5-6H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKNPVAVQHMTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

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